molecular formula C7H6BrFO2 B6314410 2-Bromo-6-fluoro-3-methoxyphenol CAS No. 1805533-23-6

2-Bromo-6-fluoro-3-methoxyphenol

Cat. No.: B6314410
CAS No.: 1805533-23-6
M. Wt: 221.02 g/mol
InChI Key: RZKBQTUUEPEAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-fluoro-3-methoxyphenol is an organic compound with the molecular formula C7H6BrFO2. It is a phenolic derivative characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring.

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-6-fluoro-3-methoxyphenol are currently unknown. This compound is a derivative of phenol, which is known to be a potent proteolytic agent . .

Mode of Action

As a phenolic compound, it may share some properties with phenol, which dissolves tissue on contact via proteolysis . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability could be affected by temperature, as suggested by the storage recommendations for similar compounds . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-3-methoxyphenol typically involves the bromination and fluorination of 3-methoxyphenol. One common method includes the reaction of 3-methoxyphenol with bromine and fluorine sources under controlled conditions. For example, the reaction can be carried out in the presence of a catalyst such as copper, which facilitates the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by halogenation. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated phenols, while oxidation can produce quinones .

Scientific Research Applications

2-Bromo-6-fluoro-3-methoxyphenol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-methoxyphenol
  • 2-Fluoro-6-methoxyphenol
  • 3-Bromo-6-fluoro-phenol

Uniqueness

2-Bromo-6-fluoro-3-methoxyphenol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. The combination of these halogens with the methoxy and phenolic groups makes it a versatile compound for various applications .

Properties

IUPAC Name

2-bromo-6-fluoro-3-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKBQTUUEPEAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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